molecular formula C13H12BrNO2 B13927112 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid

7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid

Cat. No.: B13927112
M. Wt: 294.14 g/mol
InChI Key: DVPDUQKUJGRXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromine atom at the 7th position and the cyclopropylmethyl group attached to the nitrogen atom of the indole ring make this compound unique and of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid typically involves the following steps:

    Cyclopropylmethylation: The attachment of the cyclopropylmethyl group to the nitrogen atom of the indole ring can be carried out using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of the corresponding hydrogenated indole derivative.

    Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrogenated indole derivatives.

    Substitution: Formation of new indole derivatives with various functional groups.

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Studies: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine:

    Drug Development: The unique structure of the compound makes it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific pathways. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    7-Bromo-1-methyl-2-phenyl-1H-indole-3-carboxylic acid: Similar structure but with a phenyl group instead of a cyclopropylmethyl group.

    7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar bromination pattern but different core structure.

Uniqueness: The presence of the cyclopropylmethyl group and the specific positioning of the bromine atom make 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid unique

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

7-bromo-1-(cyclopropylmethyl)indole-2-carboxylic acid

InChI

InChI=1S/C13H12BrNO2/c14-10-3-1-2-9-6-11(13(16)17)15(12(9)10)7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,16,17)

InChI Key

DVPDUQKUJGRXEP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=CC3=C2C(=CC=C3)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.